molecular formula C28H29N3O3S B5104086 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea

Cat. No.: B5104086
M. Wt: 487.6 g/mol
InChI Key: ABZLCMMOYZDYTM-UHFFFAOYSA-N
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Description

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea is a complex organic compound featuring a pyrrolidine ring, a thiourea group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea typically involves multi-step organic reactionsThe thiourea group is then introduced through a reaction with an appropriate isothiocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,5-Dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
  • 1-[2,5-Dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
  • 1-[2,5-Dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea

Uniqueness

1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The propoxyphenyl group, in particular, may confer distinct electronic and steric properties compared to other similar compounds .

Properties

IUPAC Name

1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-2-19-34-24-15-13-23(14-16-24)31-26(32)20-25(27(31)33)30(18-17-21-9-5-3-6-10-21)28(35)29-22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZLCMMOYZDYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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